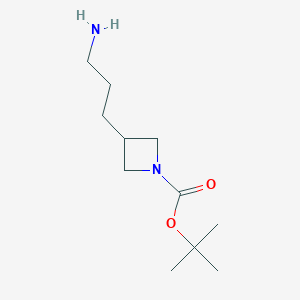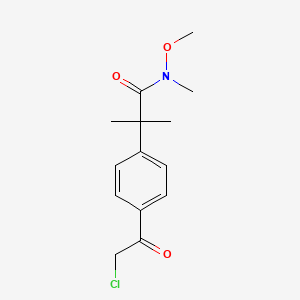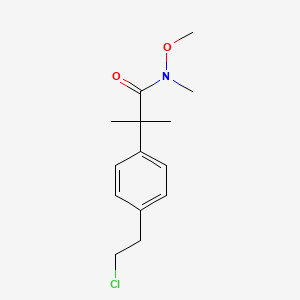
Dihydroxyacetone Phosphate 13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydroxyacetone Phosphate 13C3 is a labeled form of dihydroxyacetone phosphate, a crucial intermediate in various metabolic pathways, including glycolysis and the Calvin cycle . The 13C3 label indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is particularly useful in metabolic studies and tracer experiments to track the biochemical pathways and reactions involving dihydroxyacetone phosphate.
準備方法
Synthetic Routes and Reaction Conditions
Dihydroxyacetone phosphate can be synthesized through both chemical and enzymatic routes. The chemical synthesis often involves the production of a storable precursor that can be converted to dihydroxyacetone phosphate immediately before use . Enzymatic routes typically involve the use of dihydroxyacetone synthase, which catalyzes the transketolation between formaldehyde and hydroxypyruvate, leading to the formation of dihydroxyacetone . This can then be phosphorylated using dihydroxyacetone kinase .
Industrial Production Methods
Industrial production methods for dihydroxyacetone phosphate often involve microbial fermentation processes. For instance, methylotrophic yeasts can be used to convert methanol to formaldehyde, which is then used in the synthesis of dihydroxyacetone phosphate . The phosphorylation step can be coupled with the production system to achieve higher yields .
化学反応の分析
Types of Reactions
Dihydroxyacetone phosphate undergoes various types of chemical reactions, including:
Isomerization: It is rapidly and reversibly isomerized to glyceraldehyde 3-phosphate by triose phosphate isomerase.
Oxidation and Reduction: It can participate in redox reactions as part of metabolic pathways.
Phosphorylation and Dephosphorylation: It can be phosphorylated to form other intermediates or dephosphorylated to form dihydroxyacetone.
Common Reagents and Conditions
Common reagents used in reactions involving dihydroxyacetone phosphate include formaldehyde, hydroxypyruvate, and various enzymes like dihydroxyacetone synthase and dihydroxyacetone kinase . Reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.
Major Products
Major products formed from reactions involving dihydroxyacetone phosphate include glyceraldehyde 3-phosphate, which is a key intermediate in glycolysis, and other phosphorylated sugars involved in metabolic pathways .
科学的研究の応用
Dihydroxyacetone phosphate 13C3 has a wide range of scientific research applications:
作用機序
Dihydroxyacetone phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the glycolysis pathway, where it is converted to glyceraldehyde 3-phosphate by triose phosphate isomerase . This conversion is crucial for the continuation of glycolysis and the production of energy in the form of ATP. In the Calvin cycle, dihydroxyacetone phosphate is involved in the synthesis of sedoheptulose 1,7-bisphosphate and fructose 1,6-bisphosphate, which are used to reform ribulose 5-phosphate .
類似化合物との比較
Similar Compounds
Glyceraldehyde 3-phosphate: An isomer of dihydroxyacetone phosphate involved in glycolysis.
Fructose 1,6-bisphosphate: A precursor in the glycolysis pathway that breaks down into dihydroxyacetone phosphate and glyceraldehyde 3-phosphate.
Sedoheptulose 1,7-bisphosphate: Involved in the Calvin cycle and synthesized from dihydroxyacetone phosphate.
Uniqueness
Dihydroxyacetone phosphate is unique due to its dual role in both glycolysis and the Calvin cycle, making it a central molecule in both energy production and carbon fixation . The 13C3 labeling further enhances its utility in research by allowing precise tracking of its metabolic fate .
特性
CAS番号 |
217961-77-8 |
|---|---|
分子式 |
¹³C₃H₇O₆P |
分子量 |
173.04 |
同義語 |
1-Hydroxy-3-(phosphonooxy)-2-propanone-1,2,3-13C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Ethyl 6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1144599.png)
